molecular formula C20H18BrNO4 B1450603 ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-45-4

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

Cat. No. B1450603
M. Wt: 416.3 g/mol
InChI Key: VOWOQXLGDYRFAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. For example, the bromo group might be introduced via a halogenation reaction, while the ester group could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an indole ring suggests a planar, aromatic structure for that portion of the molecule. The other functional groups would add complexity to the structure and could affect its reactivity.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester group could increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthesis Technology

Research has explored the synthesis of closely related compounds like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. This involves using raw materials like 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with carbon tetrachloride and benzoyl peroxide as catalysts, yielding a product with over 98% purity (Huang Bi-rong, 2013).

5-Lipoxygenase Inhibition

Indole derivatives, including those similar to ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate, have been studied for their inhibitory effects on 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. This inhibition suggests potential anti-inflammatory therapeutic applications (E. Karg et al., 2009).

Synthesis of Indole Derivatives

Various methods for synthesizing indole derivatives, including ethyl 5-formyl-1H-indole-2-carboxylates, have been developed. These methods involve transforming sulfomethyl groups into formyl functions, indicating the versatility of these compounds in synthesis (B. Pete et al., 2003).

Biological Evaluation for Anti-inflammatory Properties

Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to the compound , have been synthesized and biologically evaluated as efficient inhibitors of human 5-lipoxygenase. This further underscores their potential in treating inflammatory and allergic diseases (A. Peduto et al., 2014).

Anticancer Applications

Certain derivatives of ethyl indole-3-carboxylates have been evaluated for anticancer activity, although they mostly showed no significant activity. This research opens up possibilities for the synthesis of novel anticancer agents (A. Carbone et al., 2013).

Structural Analysis

Studies on similar compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have focused on structural analysis, including single crystal X-ray analysis and vibrational spectral studies. This aids in understanding the molecular structure and potential reactivity (Da-Yun Luo et al., 2019).

Antiviral Properties

Some indole-3-carboxylate derivatives exhibit antiviral properties against viruses like the hepatitis B virus (HBV), highlighting their potential in antiviral drug development (Chunshen Zhao et al., 2006).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound could be numerous, given its complex structure and the variety of functional groups present. It could be studied for potential applications in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWOQXLGDYRFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
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ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

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